cyano(ethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylcyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4/h5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZZTFIGKYTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Cyano Ethyl Amine and Its Chemical Progenitors
Direct Synthesis Approaches for Cyano(ethyl)amine Core Structures
Direct approaches focus on the introduction of a cyanoethyl group onto a nitrogen atom or the formation of an N-cyanoalkylamine structure in a single key step.
Cyanoethylation Reactions of Amines for Functionalization
Cyanoethylation is a chemical process that attaches a 2-cyanoethyl group (-CH₂CH₂CN) to a substrate. wikipedia.org This reaction is a form of Michael addition, where protic nucleophiles, such as primary and secondary amines, add to acrylonitrile (B1666552). wikipedia.orgorganicreactions.org The reaction is typically catalyzed by a base, although acidic catalysts may be required for certain amines. organicreactions.org The β-carbon of acrylonitrile is electron-deficient, making it susceptible to nucleophilic attack by the amine. wikipedia.org
The process is widely used for the synthesis of numerous commercial chemicals. wikipedia.org While aliphatic amines can often react with acrylonitrile without a catalyst, aromatic amines generally require one to proceed. google.com Historically, homogeneous catalysts like acetic acid or cuprous chloride were used, but they posed challenges in product recovery. google.com A significant improvement involves the use of heterogeneous catalysts, such as silica-alumina, which facilitates the reaction in the liquid phase at elevated temperatures (80°C to 300°C) and allows for easier separation. google.com
With aromatic monoamines, the reaction tends to be selective, forming the mono-cyanoethyl derivative as the primary product. google.com The addition of the first cyanoethyl group deactivates the second amine hydrogen, hindering further reaction. google.com In the case of alkanolamines, the choice of reaction conditions can determine whether mono- or di-substitution occurs on the amino nitrogen. dtic.mil
| Reactants | Catalyst | Conditions | Product | Ref |
| Aromatic Amine + Acrylonitrile | Silica-alumina | 80°C - 300°C | N-monocyanoethyl derivative | google.com |
| Alkanolamine (HO-R-NH₂) + Acrylonitrile | Varies | Varies | Mono- or di-cyanoethyl derivative | dtic.mil |
| Protic Nucleophile (YH) + Acrylonitrile | Base (typically) | Varies | Y-CH₂-CH₂-CN | wikipedia.org |
Reduction-Based Pathways for N-Cyanoalkylamine Formation
The formation of N-cyanoalkylamines, specifically α-aminonitriles, is a key transformation in organic synthesis. The Strecker reaction is a classic and fundamental method for synthesizing α-amino acids, which proceeds through an α-aminonitrile intermediate. mdpi.com This reaction typically involves an aldehyde, ammonia (B1221849), and cyanide. The aldehyde and ammonia first react to form an imine, which is then attacked by a cyanide ion to produce the α-aminonitrile. mdpi.com This intermediate can then be hydrolyzed to the corresponding amino acid. mdpi.com
Modern variations focus on the direct functionalization of the α-C─H bond of amines. nih.gov Oxidative α-cyanation of secondary or tertiary amines has been extensively studied to generate α-aminonitriles, which are valuable synthetic intermediates. nih.govresearchgate.net These reactions often employ various oxidants and catalysts. nih.gov For unprotected secondary alicyclic amines, a method involves in situ oxidation of their lithium amides with a simple ketone oxidant to form an imine, which is then trapped by a cyanide source like trimethylsilyl cyanide (TMSCN). nih.gov This approach allows for the regioselective α'-cyanation of amines that already possess an α-substituent. nih.gov
| Pathway | Reactants | Key Intermediate | Product | Description | Ref |
| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | Imine | α-Aminonitrile | A fundamental method for preparing α-aminonitriles. | mdpi.com |
| Oxidative Cyanation | Secondary/Tertiary Amine, Oxidant, Cyanide Source | Imine/Iminium ion | α-Aminonitrile | Direct functionalization of the C-H bond adjacent to the nitrogen. | nih.govresearchgate.net |
Preparation of this compound Precursors and Derivatives
The synthesis of precursors, such as N-substituted cyanoacetamides, provides a versatile platform for constructing a wide array of more complex cyano-containing molecules and heterocycles.
Synthesis of N-Substituted Cyanoacetamide Derivatives
N-substituted cyanoacetamide derivatives are crucial building blocks in heterocyclic synthesis. tubitak.gov.trekb.eg Their structure, featuring reactive cyano, carbonyl, and active methylene (B1212753) groups, allows for diverse chemical transformations. tubitak.gov.trperiodikos.com.br
A primary and economical method for their preparation involves the reaction of primary or secondary amines with alkyl cyanoacetates, such as ethyl cyanoacetate (B8463686). tubitak.gov.trperiodikos.com.brresearchgate.net This reaction can be performed under various conditions. For instance, stirring an amine with ethyl cyanoacetate at room temperature overnight without a catalyst can yield the desired N-substituted cyanoacetamide. periodikos.com.br Another approach involves refluxing substituted anilines with ethyl cyanoacetate at high temperatures for a couple of hours, which also produces the target compounds in good yields. researchgate.net The fusion method, which involves heating aromatic amines with an excess of ethyl cyanoacetate at high temperatures (e.g., 150°C), is another widely used solvent-free technique. tubitak.gov.tr
These cyanoacetamide intermediates can then be used in subsequent reactions, such as the Knoevenagel condensation with aromatic aldehydes, to produce arylidene cyanoacetamide derivatives. periodikos.com.br This condensation often proceeds smoothly under mild conditions, for example, using trimethylamine as a base catalyst in ethanol (B145695) at room temperature, with short reaction times. periodikos.com.br
| Amine Reactant | Cyanoacetate Ester | Conditions | Yield | Product | Ref |
| Cyclohexylamine, Morpholine, Piperidine, Piperazine | Ethyl cyanoacetate | Stirred at room temperature, overnight | N/A | N-substituted cyanoacetamides | periodikos.com.br |
| Substituted anilines | Ethyl cyanoacetate | Refluxed at high temperature, 2h | Good | N-alkylated-2-cyanoacetamide derivatives | researchgate.net |
| Aromatic amines | Ethyl cyanoacetate | Fusion at 150°C | N/A | Cyanoacetanilide derivatives | tubitak.gov.tr |
Multicomponent Approaches in Cyano-Amine Synthesis
Multicomponent reactions (MCRs), where two or more reactants combine in a single step to form a product, are an efficient and eco-friendly strategy for synthesizing complex molecules like cyano-amines. nih.govtandfonline.com This approach aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and waste generation. tandfonline.com
MCRs have been successfully employed to create various heterocyclic scaffolds containing cyano and amino functionalities. A notable example is the one-pot synthesis of 2-amino-4H-chromenes, which can be achieved by reacting an aldehyde, malononitrile, and a phenol derivative. tandfonline.comnih.gov Similarly, 2-amino-3-cyano pyridines can be synthesized via MCRs. researchgate.net
A three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been developed to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields up to 90%. mdpi.com This reaction proceeds under mild conditions using acetic acid as a catalyst in ethanol and is highly atom-efficient, with water being the only byproduct. mdpi.com Another MCR involves salicylaldehydes, malononitrile dimer, and malonic acid, which yields 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids in good yields (up to 98%) when stirred in DMSO at room temperature. nih.gov
| Product Type | Reactants | Catalyst/Solvent | Key Features | Ref |
| 2-Amino-4H-chromenes | Aldehyde, Dimedone, Malononitrile | Sodium hypochlorite (bleach) | High yields, rapid, solvent-free | tandfonline.com |
| 2-Amino-4H-chromenes | Aldehyde, Malononitrile, Phenol | Piperidine/Ethanol | Good yields, straightforward procedure | nih.gov |
| 3-Cyanopyrroles | α-Hydroxyketone, Oxoacetonitrile, Primary Amine | Acetic acid/Ethanol | High selectivity, high atom efficiency | mdpi.com |
| Chromeno[2,3-b]pyridines | Salicylaldehyde, Malononitrile dimer, Malonic acid | DMSO | High yields (up to 98%), mild conditions | nih.gov |
| 2-Amino-3-cyano pyridines | Malononitrile, Aryl aldehydes, Barbituric acid derivatives | Nano-[Fe-4BSP]Cl₂ | Efficient synthesis of pyridine derivatives | researchgate.net |
Green Chemistry Methodologies (e.g., Microwave and Ultrasound Irradiation)
Green chemistry principles are increasingly being integrated into the synthesis of cyano-amine compounds to create more sustainable and efficient processes. tandfonline.comrsc.org This includes the use of alternative energy sources like microwave and ultrasound irradiation, as well as employing environmentally benign catalysts and solvents. tandfonline.com
Microwave irradiation has been utilized in the synthesis of various cyano-amine derivatives. For example, it has been applied to the condensation of acetylacetone (B45752) with N-substituted cyanoacetamides to form pyridone derivatives. researchgate.net The synthesis of 2,6-diaryl-substituted pyridine derivatives has also been achieved using cobalt ferrite magnetic nanoparticles as a catalyst under microwave irradiation in solvent-free conditions. researchgate.net
Multicomponent reactions for synthesizing 4H-chromenes can be assisted by microwave irradiation and sonication. nih.gov Furthermore, the use of aqueous sodium hypochlorite (bleach) as a cost-effective and efficient catalyst for the one-pot synthesis of amino-chromenes under neat (solvent-free) conditions represents a significant green advancement. tandfonline.com This method offers high yields, rapid reaction times, minimal waste, and avoids the need for chromatographic purification. tandfonline.com
Catalytic Strategies in Cyano-Amine Synthesis
The synthesis of cyano-amines, including this compound and its progenitors, leverages advanced catalytic systems to achieve efficient and selective bond formation. These strategies are broadly categorized into transition metal-catalyzed reactions and organocatalytic systems, each offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions.
Transition Metal-Catalyzed Cyanation and Amination Reactions
Transition metal catalysis is a cornerstone in the construction of C-N and C-CN bonds, providing powerful tools for the synthesis of cyano-amines. researchgate.netibs.re.kr Catalysts based on metals such as palladium, nickel, copper, ruthenium, and cobalt have been extensively developed for both cyanation and amination reactions. beilstein-journals.orgorganic-chemistry.orgmdpi.com These methods often involve the cross-coupling of various precursors or the direct functionalization of C-H bonds.
Ruthenium catalysts, for instance, have demonstrated significant efficacy in the oxidative cyanation of tertiary amines. beilstein-journals.org In one approach, RuCl₃·nH₂O catalyzes the reaction between tertiary amines and sodium cyanide (NaCN) in the presence of an oxidant like molecular oxygen or hydrogen peroxide. beilstein-journals.org This method allows for the direct introduction of a cyano group to the carbon alpha to the nitrogen atom.
Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for cyanation reactions. mdpi.com Inexpensive nickel catalysts, often paired with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), can effectively catalyze the cyanation of aryl and heteroaryl chlorides using less toxic cyanide sources such as zinc cyanide (Zn(CN)₂). organic-chemistry.org These reactions typically proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.orgmdpi.com Similarly, cobalt-catalyzed electrophilic amination has been developed as a potent method for C-N bond formation, utilizing organozinc halides and O-benzoylhydroxylamines as reagents. researchgate.netacs.org
The choice of cyanating agent is critical in these transformations. While traditional reagents like NaCN and KCN are effective, there is a growing emphasis on using less toxic alternatives. beilstein-journals.orgtaylorandfrancis.com Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are frequently employed as safer cyanide sources in palladium and nickel-catalyzed reactions. organic-chemistry.org More recently, novel cyanide-free approaches have been developed, using sources like CO₂/NH₃ in nickel-catalyzed systems to generate the cyano group in situ. nih.gov
The table below summarizes selected transition metal-catalyzed cyanation reactions relevant to the synthesis of cyano-amine precursors.
| Catalyst System | Cyanide Source | Substrate Type | Key Features |
| RuCl₃·nH₂O / O₂ | NaCN | Tertiary Amines | Oxidative C-H cyanation; excellent yields. beilstein-journals.org |
| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | (Hetero)aryl Chlorides | Uses less toxic cyanide source; mild conditions. organic-chemistry.org |
| Pd/C | K₄[Fe(CN)₆] | Aryl Halides | Heterogeneous catalyst; ligand-free process. organic-chemistry.org |
| CoCl₂*2LiCl | N/A (Amination) | Aryl- and heteroaryl-zinc pivalates | Electrophilic amination for C-N bond formation. researchgate.net |
| Ni catalyst / Triphos ligand | CO₂ / NH₃ | Aryl Chlorides | Cyanide-free cyanation; good functional group tolerance. mdpi.comnih.gov |
Organocatalytic Systems for Cyano-Functionalization
In parallel to metal-based catalysis, organocatalysis has surfaced as a powerful strategy for cyano-functionalization, avoiding the use of potentially toxic and expensive heavy metals. nih.gov These systems often rely on small organic molecules to catalyze reactions through distinct mechanisms, such as iminium or enamine activation. nih.govmdpi.com
A significant advancement in this area is the use of organic photoredox catalysis for the direct C–H cyanation of various compounds, including those with amine functionalities. nih.govacs.org In this approach, an organic photocatalyst, such as an acridinium salt, is excited by visible light. nih.gov The excited catalyst can then initiate a single-electron transfer (SET) process, leading to the formation of a radical intermediate from the amine substrate. This radical can then react with a cyanide source, like trimethylsilyl cyanide (TMSCN), to form the desired cyano-amine product. nih.gov These reactions are notable for their mild conditions, often proceeding at room temperature under an aerobic atmosphere, using air as the terminal oxidant. nih.govacs.org
Mechanistic studies of photoredox-catalyzed Cα–H cyanation of aliphatic amines have highlighted the role of additives, such as carboxylic acids. These additives can have multiple beneficial effects, including the formation of a stabilizing hemiaminal intermediate and the prevention of catalyst decomposition. acs.org This methodology has proven effective for the late-stage functionalization of complex molecules containing secondary and tertiary amine groups. acs.org
Amine organocatalysis also provides a platform for remote C-H functionalization. nih.govnih.gov While not always directly targeting cyanation, the principles of using secondary amines to form active oxaziridinium salt oxidants can be adapted for various functionalization reactions. nih.govnih.gov These catalysts operate by activating substrates towards selective C-H bond cleavage, offering potential pathways for introducing a cyano group precursor. The development of bifunctional organocatalysts, such as amine-squaramides, which utilize hydrogen bonding to control stereoselectivity, further expands the toolkit for complex amine synthesis. acs.org
The following table outlines key aspects of organocatalytic systems used for cyanation.
| Catalytic System | Cyanide Source | Substrate Type | Mechanism / Key Features |
| Acridinium Photoredox Catalyst | Trimethylsilyl cyanide (TMSCN) | Arenes, Aliphatic Amines | Metal-free C-H cyanation; proceeds at room temperature under air. nih.gov |
| Amine Catalysis | N/A (Hydroxylation) | Aliphatic C-H bonds | Forms oxaziridinium salt as active oxidant; high chemoselectivity for remote C-H bonds. nih.govnih.gov |
| Bifunctional Amine-Squaramides | N/A (Annulation) | 3-cyano-4-styrylcoumarins | Asymmetric cascade reactions; controlled by hydrogen-bonding. acs.org |
Chemical Reactivity and Transformation Mechanisms of Cyano Ethyl Amine Systems
Intrinsic Reactivity Patterns of the Cyano and Amine Functionalities
The cyano group, with its carbon-nitrogen triple bond, is inherently polar and unsaturated. nih.gov This functionality can participate in various reactions, including nucleophilic addition and reduction. enamine.netnih.gov The nitrogen atom's lone pair of electrons makes the amine group a nucleophile and a base. enamine.net Theoretical calculations suggest that α-aminonitriles, such as cyano(ethyl)amine, are more reactive than other nitriles. nih.gov The presence of the electron-withdrawing cyano group can influence the reactivity of the molecule. nih.gov
The amine moiety is a key feature in drug design due to its ability to act as both a hydrogen bond donor and acceptor, and to engage in electrostatic interactions upon protonation. enamine.net It also offers predictable reactivity for various chemical modifications. enamine.net The nitrile group can also participate in hydrogen bonding and π-π interactions. enamine.net
Transformations Involving the Cyano Group
The cyano group of aminonitriles can be reduced to a primary amine. enamine.netyoutube.com This transformation is a fundamental process in organic chemistry for synthesizing various organic compounds. youtube.com Common methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH4), catalytic hydrogenation, or borane-tetrahydrofuran. youtube.comlibretexts.org
For instance, ethanenitrile can be reduced to ethylamine (B1201723) using hydrogen gas in the presence of a palladium catalyst. libretexts.org While LiAlH4 is a powerful reducing agent for this purpose, it can sometimes lead to the formation of diamines through the reduction of the nitrile moiety, competing with decyanation reactions. nih.gov The choice of reducing agent and reaction conditions can influence the outcome of the reaction. nih.govorganic-chemistry.org
Table 1: Common Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether followed by acid workup | Primary Amine |
| Catalytic Hydrogenation (H2/catalyst) | Palladium, Platinum, or Nickel catalyst; elevated temperature and pressure | Primary Amine |
| Borane-Tetrahydrofuran (BH3-THF) | --- | Primary Amine |
| Diisopropylaminoborane [BH2N(iPr)2] | Catalytic lithium borohydride (LiBH4) | Primary Amine |
| Ammonia (B1221849) Borane | Thermal decomposition | Primary Amine |
This table summarizes common methods for the reduction of nitriles to primary amines.
The hydrolysis of the cyano group in aminonitriles can lead to the formation of carboxylic acids or amides, depending on the reaction conditions. libretexts.orglumenlearning.comchemistrysteps.com This reaction typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid or its salt. libretexts.orgchemistrysteps.com
The hydrolysis is generally carried out by heating the nitrile with either a dilute acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). libretexts.org Acid-catalyzed hydrolysis yields a carboxylic acid and an ammonium salt. libretexts.org For example, the hydrolysis of ethanenitrile with hydrochloric acid produces ethanoic acid and ammonium chloride. libretexts.org Base-catalyzed hydrolysis, on the other hand, results in the formation of a carboxylate salt and ammonia gas. libretexts.org
The Strecker synthesis, a classic method for producing amino acids, involves the hydrolysis of an α-aminonitrile. mdpi.comwikipedia.org This reaction was first used to synthesize alanine (B10760859). mdpi.com
The cyano group can participate in cycloaddition reactions, acting as a dienophile or enophile, although this is less common for unactivated nitriles. nih.gov There are formal [2 + 2 + 2] cycloaddition strategies for synthesizing pyridine derivatives that involve the participation of unactivated cyano groups. nih.gov
Condensation reactions involving the active methylene (B1212753) group adjacent to the cyano group are also possible. For example, ethyl cyanoacetate (B8463686) undergoes condensation with various electrophiles. researchgate.netresearchgate.netysu.amacs.org These reactions can be catalyzed by bases like sodium ethoxide. ysu.am The Knoevenagel condensation is a well-known example of such a reaction. reddit.com
Transformations Involving the Amine Moiety
The amine group of this compound is nucleophilic and can readily undergo alkylation and acylation reactions. enamine.net Direct alkylation of amines with alkyl halides can be challenging to control as the product amine is often more nucleophilic than the starting amine, potentially leading to multiple alkylations. masterorganicchemistry.com
Reductive amination is a more controlled method for amine alkylation. masterorganicchemistry.comyoutube.com This process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) is a common reducing agent for this purpose as it can selectively reduce imines in the presence of carbonyl compounds. masterorganicchemistry.comyoutube.com
Acylation of the amine group can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction forms an amide bond and is a common transformation in organic synthesis. enamine.net
Dehydrogenation and Oxidation Processes
Dehydrogenation and oxidation of ethylamine systems are fundamental processes that lead to the formation of various valuable chemical compounds. These reactions involve the removal of hydrogen atoms, often across a carbon-nitrogen bond, which can be achieved through catalytic or oxidative methods.
One of the significant transformations of ethylamine is its catalytic dehydrogenation to produce acetonitrile (B52724). This process typically occurs in the gas phase at elevated temperatures over a metal catalyst. For instance, a ruthenium-based catalyst has been shown to effectively facilitate the dehydrogenation of ethylamine wikipedia.org. This reaction is an alternative pathway for the production of acetonitrile, a widely used solvent and chemical intermediate wikipedia.org.
The oxidative dehydrogenation (ODH) of related alkanes, like ethane, provides insight into the conditions that might be applied to ethylamine systems. ODH reactions are often exothermic and can proceed at lower temperatures than non-oxidative dehydrogenation mdpi.commdpi.com. These processes typically use catalysts containing metals like Vanadium and Molybdenum mdpi.com.
| Substrate | Process | Catalyst | Product | Reference |
|---|---|---|---|---|
| Ethylamine | Aerobic Dehydrogenation | Ruthenium-based | Acetonitrile | wikipedia.org |
| N-Ethyl Piperidine | Photoredox Catalysis (Oxidative) | Not specified | Imine/Iminium Intermediate | acs.org |
| Ethane | Non-oxidative Dehydrogenation | Oxide or supported-metal catalysts | Ethylene | mdpi.com |
| Ethane | Oxidative Dehydrogenation (ODH) | V, Mo, La-containing catalysts | Ethylene | mdpi.com |
N-Dealkylation Mechanisms
N-dealkylation is the removal of an alkyl group, such as an ethyl group, from a nitrogen atom. This transformation is crucial in both synthetic organic chemistry and in the metabolism of xenobiotics nih.govdntb.gov.ua. For systems involving an N-ethyl amine, several mechanisms are prominent.
Chemical N-Dealkylation: The von Braun Reaction A classic method for N-dealkylation involves the use of cyanogen bromide (BrCN) in what is known as the von Braun reaction nih.gov. When a tertiary amine containing an N-ethyl group reacts with cyanogen bromide, the reaction proceeds through a quaternary cyanoammonium intermediate. This intermediate is unstable and subsequently breaks down. The cleavage results in the formation of a disubstituted cyanamide and an alkyl bromide, in this case, ethyl bromide nih.gov. The resulting cyanamide can then be hydrolyzed or reduced to yield the desired secondary amine nih.gov. This method is particularly relevant in the context of "this compound" systems due to the direct involvement of a cyano-reagent.
Biochemical N-Dealkylation: Cytochrome P450 Pathway In biological systems, N-dealkylation is a common metabolic pathway catalyzed by enzymes, primarily from the Cytochrome P450 (CYP450) superfamily nih.govsemanticscholar.org. The mechanism for the N-deethylation of a secondary or tertiary amine begins with the hydroxylation of the carbon atom alpha to the nitrogen (the first carbon of the ethyl group) nih.govsemanticscholar.org. This enzymatic oxidation generates a highly unstable hydroxylated intermediate known as a carbinolamine. The carbinolamine spontaneously and non-enzymatically decomposes into two fragments: the dealkylated secondary amine and an aldehyde corresponding to the cleaved alkyl group, which in this case is acetaldehyde nih.govsemanticscholar.org.
| Feature | von Braun Reaction (Chemical) | CYP450-mediated (Biochemical) |
|---|---|---|
| Reagent/Catalyst | Cyanogen Bromide (BrCN) | Cytochrome P450 Enzymes |
| Key Intermediate | Quaternary cyanoammonium salt | Carbinolamine (α-hydroxy-N-ethylamine) |
| Byproducts of Ethyl Group | Ethyl bromide | Acetaldehyde |
| Initial Amine Product | Disubstituted cyanamide | Secondary Amine |
Mechanistic Elucidation of Reaction Pathways
Identification of Reaction Intermediates
The elucidation of reaction mechanisms for this compound systems heavily relies on the identification and characterization of transient species or intermediates.
In the von Braun N-dealkylation reaction , the key intermediate is a quaternary cyanoammonium bromide salt . This species is formed by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of cyanogen bromide. The formation of this salt is a critical step that precedes the elimination of the alkyl bromide nih.gov.
For CYP450-catalyzed N-deethylation , the primary identified intermediate is an unstable hydroxylated metabolite , or carbinolamine . This species results from the hydroxylation of the α-carbon of the ethyl group attached to the nitrogen. Its inherent instability leads to its rapid breakdown into the final products nih.govsemanticscholar.org.
In reactions involving amines and highly electrophilic cyano-compounds, such as tetracyanoethylene (TCNE), the formation of complex intermediates has been observed. The reaction between TCNE and dimethylaniline, for example, proceeds through initial π-complexes which then evolve into zwitterionic σ-complexes . These intermediates have been isolated and characterized using spectral methods, and their structures have been proposed based on experimental and computational data mdpi.com.
Transition State Characterization
Characterizing the transition state (TS)—the highest energy point along a reaction coordinate—is crucial for a deep understanding of reaction kinetics and mechanisms. Due to their fleeting nature, transition states are typically not observed directly but are characterized through computational chemistry and kinetic studies.
Computational Approaches: Density Functional Theory (DFT) is a powerful tool used to model reaction pathways and calculate the structures and energies of transition states. For instance, in the reaction of tetracyanoethylene with dimethylaniline, DFT calculations were employed to map the energy profile of the reaction. This allowed for the identification of multiple transition states connecting the various intermediates, such as the transition state for the deprotonation of the initial σ-complex (TS-σ-complex) mdpi.com. These computational models provide detailed geometric and energetic information about the TS, offering insights into bond-forming and bond-breaking processes.
Kinetic Studies: Kinetic experiments can also provide strong evidence for the nature of a transition state. In a study of SNAr reactions involving cyclic secondary amines, kinetic data, including the measurement of activation parameters (ΔH‡ and ΔS‡), pointed towards a highly organized, cyclic transition state for the amine-catalyzed portion of the reaction acs.org. The observed upward curve in pseudo-first-order rate plots indicated that a second amine molecule participates in the rate-determining step, likely by facilitating proton transfer within this cyclic transition state acs.org. Such kinetic analyses, while indirect, are invaluable for corroborating mechanistic proposals derived from computational studies.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| Acetaldehyde | C₂H₄O |
| Acetonitrile | C₂H₃N |
| Cyanogen bromide | CBrN |
| Dimethylaniline | C₈H₁₁N |
| Ethane | C₂H₆ |
| Ethyl bromide | C₂H₅Br |
| Ethylamine | C₂H₇N |
| Ethylene | C₂H₄ |
| Morpholine | C₄H₉NO |
| Piperidine | C₅H₁₁N |
| Ruthenium | Ru |
| Tetracyanoethylene (TCNE) | C₆N₄ |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of cyano(ethyl)amine by mapping its carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic environment. The molecule (NH₂–CH₂–CH₂–C≡N) has three unique proton environments. The methylene (B1212753) protons adjacent to the electron-withdrawing amine group (C3) are deshielded and appear further downfield compared to the methylene protons adjacent to the nitrile group (C2). The amine protons typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. Experimental data from a 90 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) confirms these features. chemicalbook.com
Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Multiplicity | Inferred Coupling Constant (J) Hz |
| ~2.99 | H₂N-CH₂ - | Triplet (t) | ~6.5 |
| ~2.49 | -CH₂ -C≡N | Triplet (t) | ~6.5 |
| ~1.39 | -NH₂ | Singlet (s, broad) | N/A |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals three distinct signals, corresponding to the three carbon atoms in unique chemical environments. The carbon of the nitrile group (C1) is the most deshielded, appearing significantly downfield due to its sp hybridization and the triple bond to nitrogen. The methylene carbon bonded to the electronegative nitrogen atom (C3) appears at an intermediate chemical shift. udel.edu The methylene carbon adjacent to the nitrile group (C2) is the most shielded of the aliphatic carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~118 | -C ≡N (C1) |
| ~38 | H₂N-C H₂- (C3) |
| ~17 | -C H₂-C≡N (C2) |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Analysis
Vibrational (IR) Spectroscopy: Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The primary amine group gives rise to a pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. The nitrile (C≡N) group is identified by a sharp, medium-intensity absorption band around 2250 cm⁻¹. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. Additionally, the N-H bending vibration (scissoring) of the primary amine appears in the 1650-1580 cm⁻¹ region. chemicalbook.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3360 | N-H Asymmetric Stretch | Medium |
| ~3290 | N-H Symmetric Stretch | Medium |
| ~2940 | C-H Aliphatic Stretch | Medium-Strong |
| ~2250 | C≡N Nitrile Stretch | Sharp, Medium |
| ~1600 | N-H Bending (Scissoring) | Medium-Variable |
| ~1430 | C-H Bending (Scissoring) | Medium |
Electronic (UV-Vis) Spectroscopy: this compound does not possess an extended system of conjugated π-bonds or a chromophore that absorbs strongly in the ultraviolet-visible (UV-Vis) range (200-800 nm). The primary functional groups, the amine and the nitrile, have absorption maxima that fall in the far-UV region, typically below 200 nm. Therefore, a standard UV-Vis spectrum of this compound in a non-absorbing solvent like ethanol (B145695) or hexane (B92381) is not expected to show significant peaks.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization. Using electron ionization (EI), the molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 70, confirming the molecular formula C₃H₆N₂ and a molecular weight of 70.09 g/mol . compoundchem.com
The fragmentation pattern is characteristic of a primary aliphatic amine. The most prominent fragmentation pathway is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in the loss of a cyanoethyl radical (•CH₂CN). This process forms a highly stable, resonance-stabilized iminium cation [CH₂=NH₂]⁺ at m/z 30. This fragment is typically the base peak in the spectrum, indicating its high stability and abundance. compoundchem.comchemistrysteps.com Other observed fragments correspond to the loss of smaller neutral species.
Interactive Data Table: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity |
| 70 | [C₃H₆N₂]⁺ | Molecular Ion (M⁺) |
| 69 | [C₃H₅N₂]⁺ | [M-H]⁺ |
| 54 | [C₃H₄N]⁺ | [M-NH₂]⁺ |
| 42 | [C₂H₄N]⁺ | [M-CH₂NH₂]⁺ |
| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ (Base Peak) |
X-ray Crystallography for Solid-State Molecular Architecture
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic literature. This is because the compound exists as a colorless to light-yellow liquid at standard temperature and pressure, with a melting point below 25°C. wikipedia.org Obtaining a single crystal suitable for X-ray diffraction analysis requires the substance to be a solid at the temperature of the experiment. While it is theoretically possible to grow crystals at low temperatures, no such structural data is currently available in public databases.
Integrated Spectroscopic Approaches for Complex Structure Determination
The unambiguous structural elucidation of this compound is achieved not by a single technique but by the synergistic integration of multiple spectroscopic methods. Each technique provides complementary pieces of a puzzle that, when assembled, leave no doubt as to the molecule's identity and structure.
The process begins with Mass Spectrometry, which establishes the molecular weight as 70 amu and supports the molecular formula C₃H₆N₂. compoundchem.com This information provides the fundamental atomic composition. Next, Infrared Spectroscopy identifies the essential functional groups. The characteristic C≡N stretch confirms it is a nitrile, while the dual N-H stretching bands and the N-H bending band confirm the presence of a primary amine (-NH₂). chemicalbook.com
With the molecular formula and functional groups identified, NMR spectroscopy provides the final and most detailed piece of the structural puzzle: the connectivity. ¹³C NMR shows three distinct carbon signals, confirming the presence of a nitrile carbon, a methylene carbon adjacent to the amine, and a methylene carbon adjacent to the nitrile. ¹H NMR spectroscopy further refines this by showing two distinct triplet signals for the two methylene groups, proving their adjacency in an ethyl chain (–CH₂–CH₂–). chemicalbook.com The chemical shifts of these signals confirm their positions relative to the electron-withdrawing amine and nitrile groups.
Together, these integrated data points—molecular weight from MS, functional groups from IR, and the specific atomic arrangement from NMR—coalesce to provide a comprehensive and definitive characterization of the molecule as 3-aminopropanenitrile.
Computational and Theoretical Chemistry Investigations of Cyano Ethyl Amine
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed analysis of how electrons are distributed within cyano(ethyl)amine and how this distribution influences its stability and reactivity.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations can predict a wide range of properties. The theory is based on using the electron density to determine the energy and other attributes of a system.
DFT methods are used to optimize the molecular geometry, revealing precise bond lengths and angles. From the optimized structure, various electronic properties can be calculated. Key among these are the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For instance, a smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, DFT allows for the calculation of reactivity descriptors that quantify the electrophilic and nucleophilic nature of different sites within the molecule. An electrostatic potential (ESP) map can visualize charge distributions, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov In a related study on 2-amino-3-cyanopyridine derivatives, the amino group was identified as the primary nucleophilic location, while the carbon of the cyano group was susceptible to electrophilic attack. nih.gov A similar analysis for this compound would map its reactive sites.
Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data based on typical DFT calculations for organic molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | +1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
| N(amine) Mulliken Charge | -0.65 | Quantifies electron density on the amine nitrogen |
| C(cyano) Mulliken Charge | +0.15 | Quantifies electron density on the cyano carbon |
While DFT is widely used, higher-level ab initio methods provide more accurate solutions to the electronic Schrödinger equation, albeit at a greater computational expense. osu.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often considered the "gold standard" for calculating molecular energies and properties. osu.edu
Coupled Cluster methods, particularly CCSD(T), are renowned for their accuracy in describing electron correlation—the interaction between electrons that DFT approximations can sometimes struggle to capture perfectly. These methods would be employed to obtain benchmark energetic and geometric data for this compound. For example, they can provide highly accurate calculations of ionization potentials, electron affinities, and reaction energies.
These high-level calculations are also crucial for validating the results obtained from more computationally efficient DFT functionals. By comparing DFT results to Coupled Cluster benchmarks for a specific property, researchers can select the most appropriate DFT functional for more extensive investigations, such as exploring complex reaction pathways or simulating larger systems. osu.edu
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. For this compound, this involves identifying transition states, calculating energy barriers, and simulating the molecule's behavior over time.
A key application of computational chemistry is the elucidation of reaction mechanisms by constructing a potential energy surface. This involves locating the stable reactants and products as well as the high-energy transition states that connect them. The energy difference between the reactants and the transition state is the activation energy or activation barrier, which is a primary determinant of the reaction rate. researchgate.net
For example, as a secondary amine, this compound is susceptible to N-nitrosation, a reaction of significant interest due to the potential carcinogenicity of nitrosamine products. researchgate.net A computational study on the N-nitrosation of various secondary amines using DFT revealed that the activation energies are relatively low, suggesting the reaction is likely to occur if the reactants are present. researchgate.net Such a study for this compound would involve calculating the Gibbs free energy profile for its reaction with a nitrosating agent like N₂O₃. The results would show whether the reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible (the height of the activation barrier).
Table 2: Hypothetical Energy Profile for the N-Nitrosation of this compound This table contains illustrative data modeled after DFT studies on secondary amines. researchgate.net
| Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + N₂O₃) | 0.0 | Starting materials |
| Transition State | +12.5 | Activation barrier for the reaction |
| Intermediate Complex | -5.0 | A transiently stable species |
| Products (N-Nitroso-cyano(ethyl)amine + HNO₂) | -20.0 | Final products, indicating an exothermic reaction |
While quantum mechanics calculations focus on static structures and energy profiles, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like conformational changes, solvent interactions, and molecular aggregation. nih.gov
An MD simulation of this compound in a solvent, such as water, could reveal important information about its solvation structure and how solvent molecules arrange themselves around the solute. It would also show the dynamic interplay of intermolecular forces, such as hydrogen bonding between the amine hydrogen and solvent molecules. These simulations are crucial for understanding how the cellular or bulk solvent environment influences the molecule's structure, stability, and reactivity.
Tautomerism and Conformational Landscape Analysis
Many molecules can exist as a mixture of different isomers, including tautomers and conformers, which can be in equilibrium. Computational chemistry is an ideal tool for exploring this landscape. scispace.com
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For this compound, one could investigate the potential for tautomerism involving the cyano group and the adjacent amine proton, leading to a ketenimine-like structure. Computational studies on other systems have shown that the relative stability of tautomers can be highly dependent on the environment. researchgate.net Calculations using DFT or higher-level methods can determine the relative energies of these tautomers and the energy barrier for their interconversion. scispace.com In many cases, one tautomer is significantly more stable than others. For example, studies on thiosemicarbazide derivatives showed that the thione tautomer was consistently the most stable form in both gas phase and solution. scispace.com
Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, rotation around the C-N and C-C bonds would lead to various conformers with different energies. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated, identifying the lowest-energy (most stable) conformers and the energy barriers between them. This information is vital as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. nih.gov
Prediction and Correlation of Spectroscopic Data
Computational quantum chemistry serves as a powerful tool for predicting and interpreting the spectroscopic characteristics of molecules. scispace.com Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to forecast vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. uit.nonih.gov
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations can predict the fundamental vibrational modes of this compound isomers. researchgate.net For a molecule like 3-aminopropanenitrile, key vibrational modes would include:
N-H stretching: Typically appearing in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches of the primary amine group.
C-H stretching: Occurring in the 2800-3000 cm⁻¹ range from the ethyl backbone.
C≡N stretching: A strong, characteristic absorption expected around 2240-2260 cm⁻¹, which is a hallmark of the nitrile group.
N-H bending (scissoring): Found near 1590-1650 cm⁻¹.
C-N stretching: Vibrations for the amine C-N bond would be expected in the 1000-1200 cm⁻¹ region.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can produce a full list of harmonic frequencies. researchgate.net These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and methodological approximations, improving their correlation with experimental data. researchgate.net
Table 1: Hypothetical Predicted Vibrational Frequencies for 3-Aminopropanenitrile (Note: This data is illustrative and based on typical frequency ranges for the functional groups, as specific computational results for this molecule are not available in the literature.)
| Vibrational Mode | Typical Unscaled Frequency Range (cm⁻¹) | Expected Intensity |
| Asymmetric NH₂ Stretch | 3400 - 3500 | Medium |
| Symmetric NH₂ Stretch | 3300 - 3400 | Medium |
| Asymmetric CH₂ Stretch | 2930 - 2960 | Strong |
| Symmetric CH₂ Stretch | 2850 - 2880 | Strong |
| C≡N Stretch | 2240 - 2260 | Strong, Sharp |
| NH₂ Scissoring | 1590 - 1650 | Medium to Strong |
| CH₂ Scissoring | 1440 - 1480 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-C Stretch | 900 - 1100 | Weak to Medium |
NMR Spectroscopy (¹H and ¹³C)
The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. rsc.org The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift. For an isomer like 3-aminopropanenitrile (H₂N-CH₂-CH₂-C≡N), one would expect distinct signals for the two methylene (B1212753) groups (CH₂) due to their different proximity to the electron-withdrawing cyano group and the electron-donating amino group.
¹H NMR: The protons on the carbon adjacent to the cyano group (α-carbon) would be deshielded and appear further downfield compared to the protons on the carbon adjacent to the amino group (β-carbon).
¹³C NMR: The nitrile carbon would have a characteristic chemical shift in the 115-125 ppm range. The methylene carbons would also show distinct shifts reflecting the opposing electronic effects of the -NH₂ and -C≡N groups.
Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for 3-Aminopropanenitrile (Note: This data is for illustrative purposes, as specific computational results for this molecule are not available in the literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H₂N - | ~1.5 - 2.5 (broad) | - |
| -C H₂-NH₂ | ~2.8 - 3.2 | ~35 - 45 |
| -C H₂-CN | ~2.5 - 2.9 | ~15 - 25 |
| -C ≡N | - | ~117 - 122 |
Investigation of Intramolecular Interactions and Supramolecular Assemblies
Computational methods are essential for exploring the non-covalent interactions that dictate the three-dimensional structure and aggregation behavior of molecules. mdpi.com
Intramolecular Interactions
For flexible molecules like the isomers of this compound, intramolecular interactions can influence their conformational preferences. In 3-aminopropanenitrile, rotation around the central C-C bond could lead to conformers where an intramolecular hydrogen bond forms between the amine group (donor) and the nitrogen of the cyano group (acceptor). nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are computational techniques used to identify and characterize such weak interactions. sujps.com The presence of a bond critical point (BCP) between the amine hydrogen and the cyano nitrogen in a QTAIM analysis would provide evidence of an intramolecular hydrogen bond, and the electron density at this point would correlate with its strength. rsc.org The stabilization energy of such an interaction would likely be modest, on the order of 1-3 kcal/mol, but could be sufficient to favor a folded conformation in the gas phase or non-polar solvents. researchgate.net
Supramolecular Assemblies
Intermolecular forces govern how molecules recognize each other and self-assemble into larger structures. For this compound, the primary amine and cyano groups are key sites for intermolecular hydrogen bonding. The amine group can act as a hydrogen bond donor, while both the amine and cyano nitrogens can act as acceptors.
This dual functionality allows for the formation of various supramolecular assemblies, such as dimers or extended chains. nih.gov For example, a common motif would involve a head-to-tail arrangement where the N-H of one molecule forms a hydrogen bond with the N of the cyano group of a neighboring molecule (N-H···N≡C). Computational studies can model these dimers and larger clusters to determine their interaction energies and most stable geometries. dtic.mil
Table 3: Potential Intermolecular Interactions in this compound Assemblies
| Interaction Type | Donor Group | Acceptor Group | Estimated Interaction Energy (kcal/mol) | Role in Assembly |
| Hydrogen Bond | -NH₂ | -C≡N | -3 to -6 | Formation of chains and networks |
| Hydrogen Bond | -NH₂ | -NH₂ | -2 to -5 | Dimerization and sheet formation |
| Dipole-Dipole | -C≡N | -C≡N | -1 to -3 | Antiparallel alignment of nitrile groups |
| van der Waals (Dispersion) | Ethyl chain | Ethyl chain | Variable | Overall packing efficiency and stabilization |
Computational energy decomposition analysis could further dissect the total interaction energy into its constituent parts, such as electrostatic, exchange-repulsion, polarization, and dispersion components, providing deeper insight into the nature of the forces holding the supramolecular assembly together.
Applications of Cyano Ethyl Amine and Its Derivatives in Advanced Organic Synthesis
Cyano(ethyl)amine as a Building Block in Heterocyclic Synthesis
Cyanoacetamide derivatives are invaluable intermediates for synthesizing a diverse range of heterocyclic systems due to the strategic placement of their carbonyl and cyano functions. researchgate.net These groups readily react with bidentate reagents, leading to the formation of stable ring structures that are otherwise difficult to obtain. researchgate.net
N-alkylated-2-cyanoacetamides are effective starting materials for the synthesis of 3-cyano-2-pyridone derivatives. mdpi.comsciforum.net The synthesis is typically a two-step process. First, an N-alkylated-2-cyanoacetamide is formed by reacting a primary amine, such as ethylamine (B1201723), with ethyl cyanoacetate (B8463686) at elevated temperatures. mdpi.comsciforum.net In the second step, this intermediate undergoes cyclocondensation with a 1,3-dicarbonyl compound, like acetylacetone (B45752), in the presence of a base to yield the target 3-cyano-2-pyridone. mdpi.comsciforum.net These pyridone scaffolds are of significant interest due to their wide applications, including as fluorescent materials. sciforum.net
Table 1: Synthesis of 3-Cyano-2-pyridone Derivatives An interactive data table summarizing the reaction pathway for forming 3-cyano-2-pyridone derivatives from N-substituted anilines, a general class that includes ethylamine.
| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Base | Product | Reference |
| Substituted Aniline | Ethyl Cyanoacetate | N-Aryl-2-cyanoacetamide | Acetylacetone | KOH | 3-Cyano-2-pyridone Derivative | mdpi.comsciforum.net |
Furthermore, the cyanoacetamide moiety is a key precursor for pyrimidine (B1678525) synthesis. growingscience.com For instance, reacting ethyl cyanoacetate with aldehydes and thiourea (B124793) in the presence of a catalyst can produce tetrahydropyrimidine (B8763341) derivatives. growingscience.com The reactivity of the this compound derivative allows it to participate in cyclization reactions to form pyridopyrimidines, which are fused heterocyclic systems with notable biological activities. nih.gov For example, 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives, synthesized from precursors related to this compound, can be cyclized with acetic anhydride (B1165640) to form tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles. nih.gov
The versatile structure of this compound derivatives makes them ideal for constructing five-membered nitrogen-containing heterocycles such as pyrazoles and thiazoles. The reaction of N-substituted-2-cyanoacetamides with hydrazine (B178648) hydrate (B1144303) is a common and effective method for preparing 5-aminopyrazole derivatives. scilit.comnih.gov This transformation leverages the reactivity of the cyano and carbonyl groups to form the pyrazole (B372694) ring.
Similarly, thiazole (B1198619) rings can be synthesized from cyanoacetamide precursors. One method involves reacting an N-substituted cyanoacetamide with phenyl isothiocyanate to form a thiocarbamoyl derivative, which can then be cyclized with chloroacetyl chloride to yield a thiazolinone. scilit.com The inherent reactivity of the cyanoacetamide core allows for various synthetic routes to these important heterocyclic classes. ekb.egsemanticscholar.org For example, 2-cyano-N-(5-methylthiazol-2-yl)acetamide can be used as a starting material to produce a range of aminopyrazoles and other thiazole-based heterocycles. ekb.eg
Table 2: Synthesis of Pyrazole and Thiazole Derivatives from Cyanoacetamide Precursors An interactive data table illustrating the versatility of cyanoacetamide derivatives in the synthesis of different nitrogen heterocycles.
| Precursor | Reagent(s) | Heterocyclic Product | Reference |
| N-Aryl-2-cyanoacetamide | Hydrazine Hydrate | 5-Aminopyrazole | scilit.com |
| N-Aryl-2-cyanoacetamide | 1) Phenyl Isothiocyanate 2) Chloroacetyl Chloride | Thiazolinone | scilit.com |
| 2-Cyano-N-(thiazol-2-yl)acetamide | Hydrazines | Aminopyrazole | ekb.eg |
| (E)-ethyl 2-cyano-3-ethoxyacrylate | Hydrazine Hydrate Analogues | Pyrazole Derivatives | tandfonline.com |
The utility of this compound derivatives extends to the synthesis of complex, multi-ring systems. These building blocks can undergo regioselective attack and cyclization reactions to create fused and polycondensed heterocyclic frameworks. nih.gov A prime example is the use of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide as a key precursor. nih.gov This molecule, containing the reactive cyanoacetamide moiety, can be elaborated into a variety of fused systems, including thieno[2,3-b]pyridine (B153569) and pyrimido[4,5-b]thiophene derivatives. nih.gov
The synthesis of these fused structures often involves intramolecular cyclization or reactions with bifunctional reagents. For instance, the prepared 5-aminopyrazole derivatives can react with 1,3-dielectrophilic compounds like acetylacetone to yield fused pyrazolo[1,5-a]pyrimidines. scilit.com Similarly, reaction with isothiocyanate derivatives can lead to the formation of 4H-pyrazolo[3,4-d]pyrimidin-4-one moieties. scilit.com These reactions highlight the role of this compound derivatives as pivotal intermediates in building molecular complexity for applications in medicinal chemistry and materials science. nih.gov
Role in Fine Chemical Synthesis and Intermediates for Dyes
Cyanoethylated compounds, derived from the reaction of amines with acrylonitrile (B1666552), serve as crucial intermediates in the synthesis of fine chemicals, particularly disperse dyes. ijstr.orgresearchgate.net These dyes are essential for coloring synthetic fibers such as polyester (B1180765), nylon, and polyacrylonitrile. ijstr.orgresearchgate.net The cyanoethyl group often forms part of an azo component, which is then coupled with a diazo component to produce the final dye molecule. ijstr.orgresearchgate.net
The synthesis pathway involves the cyanoethylation of an aromatic amine, followed by reaction with agents like propylene (B89431) oxide to create an azo-component. ijstr.org This component is then used in coupling reactions to generate a range of disperse dyes with good exhaustion and leveling properties on polyester materials. ijstr.org A specific example of a polymerizable azo dye is 2-((4-((2-cyano-4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)ethyl methacrylate (B99206), which incorporates the cyano(ethyl)amino structure directly into a monomer suitable for creating colored polymers. colour-synthesis.com The precursor ethyl cyanoacetate is widely recognized for its application in the dye industry. sdfine.com
Use in Polymer Science and Materials Chemistry (e.g., Cyanoacrylates)
While not a direct precursor for common cyanoacrylate adhesives, the cyanoacetamide structure is fundamental to the Knoevenagel condensation reaction, a key process for synthesizing substituted 2-cyanoacrylates. These cyanoacrylates are important monomers in polymer and materials chemistry. The presence of the cyano(ethyl)amino group can be used to incorporate specific functionalities into polymers. For example, as mentioned previously, a methacrylate monomer containing a cyano(ethyl)amino-functionalized azo dye has been synthesized. colour-synthesis.com This molecule allows for the direct incorporation of a red dye into a polymer chain through co-polymerization, creating materials with inherent and permanent coloration.
Development of Functional Molecules with Specific Chemical Properties
The this compound scaffold and its derivatives are instrumental in the development of functional molecules with tailored chemical and biological properties. By modifying the core structure, researchers can design compounds with specific activities for applications in medicine and agriculture.
For instance, dyes synthesized from cyanoethylated products have been shown to possess antibacterial properties, demonstrating a clear structure-activity relationship. researchgate.net In another domain, cyano-borane adducts of heterocyclic amines, such as 2-methylimidazole-3-cyanoborane and 1-methylimidazole-3-(N-ethylcarbamoyl)borane, have demonstrated significant antineoplastic (anticancer) activity against various human tumor cell lines. nih.gov Furthermore, the introduction of a cyano amine substitution into 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has been explored for the development of novel antifungal agents. acs.org These examples underscore the importance of the this compound unit as a versatile platform for creating advanced functional molecules.
Environmental Chemistry and Astrochemical Relevance of Cyano Amines
Environmental Fate and Transformation Processes
The environmental behavior of cyano-amines is dictated by the reactivity of the amine and nitrile functional groups. Their fate in soil and water involves a combination of chemical and biological degradation processes.
In environmental matrices like soil and water, the primary chemical degradation pathway for aminonitriles is hydrolysis. The nitrile group (-C≡N) can undergo hydrolysis to form first an amide and subsequently a carboxylic acid. This reaction is influenced by pH. For instance, α-aminonitriles, which are intermediates in the Strecker synthesis of amino acids, can be hydrolyzed to α-amino acids. mdpi.com This process can occur under acidic or alkaline conditions. mdpi.comacs.org In alkaline environments, such as those with significant ammonia (B1221849) concentrations, the hydrolysis of aminonitriles to amino acids can proceed even at low temperatures. acs.org
The amine group's presence makes the molecule's behavior in soil and water dependent on pH. With a pKa around 10.87 for a typical primary amine like ethylamine (B1201723), it will exist predominantly in its protonated, cationic form in most natural waters (pH 5-9). nih.gov This increases its water solubility and reduces its tendency to adsorb to sediments, although interactions with negatively charged soil components can still occur. nih.gov Atmospheric degradation is also a potential pathway, where amines can react with hydroxyl radicals or nitrogen oxides. ieaghg.orgnih.gov
Table 1: General Chemical Degradation Products of Aminonitriles in Environmental Matrices
This table is interactive. You can sort and filter the data.
| Initial Reactant (Proxy) | Process | Intermediate Product | Final Product | Influencing Factors |
|---|---|---|---|---|
| α-Aminonitrile | Hydrolysis | α-Amino amide | α-Amino acid | pH (acidic or alkaline conditions) mdpi.comacs.org |
| β-Aminonitrile | Hydrolysis | β-Amino amide | β-Amino acid | pH, Temperature acs.org |
| Aliphatic Amine | Atmospheric Oxidation | Aldehydes, Ketones, Ammonia | Smaller organic compounds, CO₂ | Hydroxyl radicals, Nitrogen oxides ieaghg.orgnih.gov |
| Nitrile | Hydrolysis | Amide | Carboxylic Acid, Ammonia | pH, Temperature journals.co.za |
Microbial activity is a crucial driver for the degradation of cyano-amines in the environment. Bacteria, particularly from the genus Rhodococcus, are well-known for their ability to metabolize nitrile compounds. microbiologyresearch.orgjmb.or.krjmb.or.krresearchgate.net These microorganisms possess specialized enzymatic systems for nitrile hydrolysis. researchgate.netresearchgate.net
Two primary enzymatic pathways are involved:
Nitrilase Pathway: A nitrilase enzyme (EC 3.5.5.1) directly hydrolyzes the nitrile group to a carboxylic acid and ammonia in a single step. thieme-connect.deresearchgate.net
Nitrile Hydratase/Amidase Pathway: This is a two-step cascade. First, a nitrile hydratase (EC 4.2.1.84) converts the nitrile to an amide. Then, an amidase (EC 3.5.1.4) hydrolyzes the amide to the corresponding carboxylic acid and ammonia. thieme-connect.deresearchgate.net
Studies on various β-aminonitriles using whole-cell biocatalysts like Rhodococcus erythropolis and Rhodococcus sp. have demonstrated efficient conversion to β-amino amides and β-amino acids. researchgate.nettugraz.at The efficiency and selectivity of these biotransformations can be influenced by the structure of the aminonitrile, such as the presence of protecting groups on the nitrogen atom. acs.orgresearchgate.net For example, research has shown that for certain substrates, Rhodococcus strains can transform five-membered alicyclic aminonitriles much faster than six-membered ones. researchgate.nettugraz.at These microbial processes are significant for both environmental bioremediation and for the biotechnological synthesis of valuable chemicals like chiral amino acids. jmb.or.krresearchgate.net
Table 2: Examples of Microbial Biotransformation of Aminonitriles
This table is interactive. You can sort and filter the data.
| Microorganism | Enzyme System | Substrate Example | Product(s) | Reference |
|---|---|---|---|---|
| Rhodococcus rhodochrous | Nitrilase | α-Aminonitriles | Optically active amino acids | jmb.or.krjmb.or.kr |
| Rhodococcus erythropolis AJ270 | Nitrile Hydratase / Amidase | β-Amino-β-phenyl-propionitrile derivatives | β-Amino acids and β-Amino amides | acs.orgresearchgate.net |
| Rhodococcus sp. R312 | Nitrile Hydratase / Amidase | Alicyclic β-aminonitriles | β-Amino amides and acids | researchgate.nettugraz.at |
| Rhodococcus equi A4 | Nitrile Hydratase / Amidase | Alicyclic β-aminonitriles | β-Amino amides and acids | researchgate.nettugraz.at |
| Rhodococcus species | Acetonitrilase / Acetamidase | Acetonitrile (B52724), Propionitrile | Acetamide, Propionamide, Ammonia | microbiologyresearch.org |
Occurrence and Reactions in Astrochemical Environments
The intersection of cyano- and amino-functional groups makes these molecules highly relevant in astrochemical contexts, particularly in theories regarding the origin of life's building blocks.
The interstellar medium (ISM) is a rich reservoir of organic molecules, with cyano-containing species being particularly abundant. scirp.org Nearly 20% of the molecules detected in the ISM and circumstellar shells contain a nitrile (-C≡N) group. aanda.org This group includes simple molecules like hydrogen cyanide (HCN), more complex linear chains known as cyanopolyynes (HCₙN), and branched molecules like acetonitrile (CH₃CN). scirp.orgscirp.org
Of particular significance is the detection of aminoacetonitrile (B1212223) (NH₂CH₂CN), the direct precursor to the amino acid glycine, in the SgrB2 star-forming region. acs.orgacs.orgnih.gov This discovery lends strong support to the hypothesis that key prebiotic molecules could form in space and be delivered to early Earth. The detection of other nitriles like cyanoallene, propargyl cyanide, and cyanopropyne in the G+0.693-0.027 molecular cloud further underscores the prevalence of nitrile chemistry in space. frontiersin.org The existence of both nitriles and amines (like methylamine (B109427) and a tentative detection of ethylamine) in the ISM makes the formation of cyano-amines a chemically plausible scenario. arxiv.orgrsc.org
Table 3: Selected Cyano-Containing Molecules Detected in the Interstellar Medium
This table is interactive. You can sort and filter the data.
| Molecule Name | Chemical Formula | Significance/Detection Location | Reference |
|---|---|---|---|
| Hydrogen Cyanide | HCN | Ubiquitous, precursor molecule | aanda.org |
| Acetonitrile | CH₃CN | Widely detected, precursor for ethylamine | aanda.org |
| Cyanoacetylene | HC₃N | Common cyanopolyyne | scirp.orgacs.org |
| Aminoacetonitrile | NH₂CH₂CN | Glycine precursor, detected in SgrB2 | acs.orgnih.gov |
| Cyanoallene | CH₂CCHCN | Detected in TMC-1, G+0.693-0.027 | frontiersin.org |
| Propargyl Cyanide | HCCCH₂CN | Detected in TMC-1, G+0.693-0.027 | frontiersin.org |
| Benzonitrile | C₆H₅CN | First aromatic molecule with a CN group detected in ISM | acs.org |
| Cyanocoronene | C₂₄H₁₁CN | Largest individual Polycyclic Aromatic Hydrocarbon (PAH) with CN group detected | chemistryworld.comsci.news |
The surfaces of interstellar dust grains, coated with ice mantles at temperatures as low as 10 K, act as catalytic sites for the formation of complex organic molecules. aanda.org Hydrogenation—the addition of hydrogen atoms—is one of the most efficient chemical transformation processes on these icy surfaces. aanda.orgnih.gov
This process is considered a primary route for the formation of amines from nitriles. aanda.org For example, the formation of ethylamine (CH₃CH₂NH₂), a potential component of a "cyano(ethyl)amine" structure, is proposed to occur through the hydrogenation of acetonitrile (CH₃CN) on ice grains. arxiv.orgaanda.org This reaction proceeds through a series of steps where hydrogen atoms are sequentially added to the carbon and nitrogen atoms of the nitrile group. However, studies combining laboratory experiments and theoretical calculations have shown that this process can be complex. The hydrogenation of CH₃CN to ethylamine appears to have a high activation barrier, making it potentially less likely under certain interstellar conditions compared to the formation of other amines from their corresponding isonitrile isomers. aanda.orgaanda.orgresearchgate.net The water ice surface itself can play a crucial catalytic role, lowering reaction barriers and enabling the formation of amides and other prebiotic molecules from nitriles. acs.org The formation of ethylamine has also been demonstrated in laboratory experiments simulating cosmic ray exposure on ices containing ammonia and ethane. rsc.orguab.cat
Table 4: Proposed Hydrogenation Network for Acetonitrile (CH₃CN) on Interstellar Ices
This table is interactive. You can sort and filter the data.
| Step | Reactants | Product | Notes | Reference |
|---|---|---|---|---|
| 1 | CH₃CN + H | CH₃CH=N• (ethenimine radical) | First hydrogenation step, has a significant energy barrier. | aanda.orgresearchgate.net |
| 2 | CH₃CH=N• + H | CH₃CH=NH (ethanimine) | Formation of a stable imine. | arxiv.org |
| 3 | CH₃CH=NH + H | CH₃CH₂-NH• (ethylamino radical) | Hydrogenation of the imine. | arxiv.org |
| 4 | CH₃CH₂-NH• + H | CH₃CH₂NH₂ (ethylamine) | Final hydrogenation to form the saturated amine. | arxiv.orgaanda.org |
Future Research Directions and Emerging Trends
Advancements in Catalytic Systems for Sustainable Synthesis
The development of sustainable synthetic routes is a cornerstone of modern chemistry, with a strong emphasis on the use of earth-abundant and environmentally benign catalysts. mpg.de Research in this area is moving away from expensive and toxic heavy metal catalysts towards more sustainable alternatives. mpg.de For the synthesis of cyano(ethyl)amine and its analogs, which often involves cyanoethylation and N-alkylation reactions, several promising catalytic systems are emerging.
The hydrogen auto-transfer (HAT) or borrowing hydrogen (BH) methodology is an elegant one-pot strategy for the N-alkylation of amines with alcohols. rsc.org This approach, which combines dehydrogenation, an intermediate reaction, and hydrogenation, is both economically and environmentally advantageous. rsc.org A novel bimetallic catalyst, Fe10Pd1/NC500, derived from a bimetallic metal-organic framework (MOF), has shown superior performance for the N-alkylation of amines with alcohols without the need for an external base or solvent. rsc.org Such systems could be adapted for the sustainable synthesis of N-substituted cyano(ethyl)amines.
In the realm of cyanoethylation, cupric acetate (B1210297) monohydrate has been identified as a highly effective catalyst for the monocyanoethylation of various aromatic amines. researchgate.net Its effectiveness is not significantly hampered by steric hindrance, and it can lead to better yields and shorter reaction times compared to conventional catalysts. researchgate.net Furthermore, the development of nanostructured heterogeneous photocatalysts is opening new avenues for the green synthesis of valuable chemicals, including asymmetric secondary amines from anilines and alcohols. oaepublish.com For instance, a Pd/TiO2 photocatalyst can facilitate the N-monoalkylation of amines through a tandem photocatalytic and catalytic process. oaepublish.com
The principles of green chemistry are also being applied to the synthesis of related heterocyclic compounds. For example, a sustainable, copper-free protocol using a zinc-based heterogeneous catalyst has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water. rsc.org This highlights the potential for developing similar green catalytic systems for reactions involving this compound.
| Catalytic System | Reaction Type | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|---|
| Fe10Pd1/NC500 (Bimetallic MOF-derived) | N-alkylation of amines with alcohols (HAT/BH) | High efficiency, reusability, no need for external base or solvent. rsc.org | Sustainable synthesis of N-substituted cyano(ethyl)amines. |
| Cupric Acetate Monohydrate | Monocyanoethylation of aromatic amines | High effectiveness, tolerance to steric hindrance, improved yields, shorter reaction times. researchgate.net | Controlled cyanoethylation to produce this compound derivatives. |
| Pd/TiO2 (Heterogeneous photocatalyst) | N-monoalkylation of amines with alcohols | Uses light energy, tandem photocatalytic and catalytic process. oaepublish.com | Green synthesis of N-alkylated cyano(ethyl)amines. |
| ZnO-CTAB Nanocrystals (Zinc-based heterogeneous catalyst) | Azide-alkyne cycloaddition | Sustainable, copper-free, water-driven, reusable. rsc.org | Potential for use in related click-chemistry reactions involving this compound. |
Integration of Machine Learning and AI in Molecular Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, offering powerful tools for molecular design, reaction prediction, and synthesis planning. mdpi.commit.edu These technologies can accelerate the discovery of new molecules and synthetic routes by learning from vast datasets of chemical information. mit.edu
In the realm of reaction prediction, ML models, particularly those based on the Transformer architecture, are showing great promise. mdpi.com These models can learn the "language" of chemical reactions from large databases and predict the outcomes of new reactions, including those for the synthesis of complex amines. mdpi.comchemrxiv.org For instance, machine learning is being used to optimize photoredox tertiary amine synthesis in continuous flow systems by navigating a large reaction space with multiple variables. chemrxiv.org
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| De Novo Molecular Design | Utilizes generative models and evolutionary algorithms to design novel molecules with desired properties. malariaworld.orgnih.gov | Design of new this compound derivatives with specific functionalities. |
| Reaction Prediction | Employs models like Transformers to predict the products and yields of chemical reactions. mdpi.com | Predicting the outcomes of novel synthesis routes for this compound. |
| Retrosynthesis Planning | AI algorithms that design multi-step synthetic pathways from a target molecule to simple starting materials. chemrxiv.org | Designing efficient and economical synthesis plans for this compound. |
| Process Optimization | Machine learning-driven optimization of reaction conditions in continuous flow systems. chemrxiv.org | Optimizing the synthesis of this compound for higher yield and lower cost. |
Exploration of Novel Reactivity and Transformation Pathways
The discovery of novel reactions and the exploration of new transformation pathways are fundamental to advancing organic synthesis. For this compound and related structures, research into their reactivity can unveil new synthetic possibilities.
The cyanoethyl group itself is a versatile functional handle. For example, the reaction of di-(2-cyanoethyl)amines with ethyl oxalate (B1200264) has been studied, indicating the reactivity of the amine and the potential for further functionalization. nih.gov The cyanoethyl group can also act as a protecting group that can be removed under basic conditions, a property utilized in oligonucleotide synthesis. theindustryleaders.org This transient cyanoethylation can also lead to unexpected side reactions, such as the chemical bleaching of fluorophores. glenresearch.com
The synthesis of related nitrile-containing compounds through novel pathways is also an active area of research. For instance, 3,4-diaminobutanenitriles and 4-amino-2-butenenitriles can be synthesized from 2-(cyanomethyl)aziridines via an aziridinium (B1262131) salt intermediate. acs.org Furthermore, the reaction of fullerenes with aldehydes and ketones in the presence of a base can lead to the unexpected formation of fullerene acetals and ketals, showcasing novel reactivity. acs.org
The development of new methods for cyanoethylation continues to be of interest. A study has reported on a novel method for cyanoethylation and investigated its reaction mechanism. rsc.org Such fundamental studies are crucial for expanding the synthetic utility of this important reaction.
| Reaction/Transformation | Description | Significance |
|---|---|---|
| Reaction of di-(2-cyanoethyl)amines with ethyl oxalate | Demonstrates the reactivity of the secondary amine in the presence of cyanoethyl groups. nih.gov | Potential for creating more complex molecular architectures from this compound derivatives. |
| Transient Cyanoethylation | The temporary addition of a cyanoethyl group to a nucleophile, which can be reversible. theindustryleaders.orgglenresearch.com | Can be used as a protecting group strategy or can lead to unintended side reactions. theindustryleaders.orgglenresearch.com |
| Synthesis from 2-(cyanomethyl)aziridines | A novel route to aminobutanenitriles through aziridinium salt intermediates. acs.org | Expands the range of synthetic methods for producing functionalized nitriles. |
| Novel Cyanoethylation Methods | Development of new catalysts and investigation of reaction mechanisms for cyanoethylation. rsc.org | Improves the efficiency and scope of introducing the cyanoethyl group. |
Development of Advanced Analytical Techniques for In Situ Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. A variety of advanced analytical techniques are being employed for the in-situ monitoring of organic reactions, including those relevant to the synthesis of this compound. uvic.cauvic.ca
Mass spectrometry-based techniques, such as Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) and Ion Mobility-Mass Spectrometry (IMS-MS), are powerful tools for monitoring catalytic intermediates and reaction progress. uvic.cauvic.ca For example, PSI-ESI-MS has been used to analyze the Buchwald-Hartwig amination reaction in real-time, allowing for the observation of all catalytic intermediates. uvic.cauvic.ca IMS-MS can separate isobaric ions based on their size and shape, providing an additional dimension of separation and identification. uvic.cauvic.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for reaction monitoring. uvic.cauvic.ca It can be used to quantify the rate of product formation and, in some cases, observe reaction intermediates. uvic.cauvic.ca For instance, 19F-NMR was used to investigate the mechanism of a C-H silylation reaction, where all intermediates and byproducts were quantitatively observed. uvic.cauvic.ca Stopped-flow NMR systems can capture data from the very early stages of a reaction. uvic.cauvic.ca
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorses in modern analytical laboratories for separating and quantifying components of complex mixtures. theindustryleaders.org These techniques are essential for assessing the purity of starting materials and products, as well as for monitoring reaction conversion. theindustryleaders.org The development of advanced instrumentation, such as high-resolution ion chromatography (IC), provides enhanced capabilities for the analysis of ionic species. theindustryleaders.org
| Analytical Technique | Principle | Application in Monitoring this compound Synthesis |
|---|---|---|
| PSI-ESI-MS | Direct infusion of the reaction mixture into an electrospray ionization mass spectrometer for real-time analysis. uvic.cauvic.ca | Monitoring of catalytic intermediates and reaction kinetics in amination and cyanoethylation reactions. |
| IMS-MS | Separates ions based on their mobility in a gas-filled chamber before mass analysis. uvic.cauvic.ca | Separation and identification of isomeric and isobaric species formed during synthesis. |
| NMR Spectroscopy | Utilizes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. uvic.cauvic.ca | Quantitative monitoring of reactant consumption and product formation; structural elucidation of intermediates. |
| HPLC/GC | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. theindustryleaders.org | Assessing purity, determining reaction conversion, and quantifying product yield. |
Q & A
Q. What are the recommended synthetic routes for cyano(ethyl)amine derivatives, and how do reaction conditions influence yield and purity?
this compound derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, cyanoacetate intermediates (CH(CN)(R)CO₂R') react with ethylamine under controlled pH and temperature to form this compound derivatives . Solvent selection (e.g., polar aprotic solvents like DMF) and catalyst use (e.g., triethylamine) significantly impact reaction efficiency. Optimizing stoichiometry and avoiding side reactions (e.g., hydrolysis of the cyano group) is critical for high yields (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the ethylamine backbone (δ 1.2–1.5 ppm for CH₃, δ 2.6–3.1 ppm for NH-CH₂) and cyano group proximity. Infrared (IR) spectroscopy identifies the nitrile stretch (~2200–2260 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, distinguishing isomers .
Q. How should this compound derivatives be stored to prevent degradation?
Storage at –20°C under inert gas (argon or nitrogen) in amber glass vials minimizes photodegradation and oxidation. Avoid prolonged exposure to moisture, as the cyano group can hydrolyze to carboxylic acids under acidic or basic conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
The electron-withdrawing cyano group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack. Kinetic studies show that substituents on the ethylamine chain (e.g., aryl groups) modulate reaction rates by altering electron density. Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during cyclization or rearrangement reactions .
Q. How can this compound derivatives be evaluated for biological activity in drug discovery?
In vitro assays targeting enzyme inhibition (e.g., kinases) or antimicrobial activity are common. For example, pyridine-containing this compound analogs exhibit IC₅₀ values <10 µM against E. coli due to membrane disruption . Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., halogenation) to optimize potency and selectivity .
Q. What analytical challenges arise in detecting trace impurities (e.g., nitrosamines) in this compound samples?
Nitrosamine impurities require ultra-sensitive methods like LC-MS/MS with a limit of detection (LOD) ≤1 ppb. Method validation must include spike-recovery tests (85–115% recovery) and robustness studies under varying pH/temperature . Contradictions in impurity profiles across studies often stem from differences in synthesis routes (e.g., amine source or nitrosating agents) .
Q. How can researchers resolve data contradictions in physicochemical properties reported for this compound derivatives?
Discrepancies in melting points or solubility often arise from polymorphic forms or residual solvents. Use single-crystal X-ray diffraction to confirm crystallinity and thermogravimetric analysis (TGA) to assess purity. Cross-validate data with peer-reviewed databases (e.g., NIST) .
Q. What computational tools aid in predicting this compound reactivity and toxicity?
Density Functional Theory (DFT) calculations predict reaction transition states and regioselectivity. In silico toxicity screening (e.g., using OECD QSAR Toolbox) evaluates mutagenic potential by analyzing structural alerts like α,β-unsaturated nitriles .
Methodological Guidance
- Experimental Design : Prioritize DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Data Validation : Cross-reference spectral data with published libraries (e.g., PubChem) and report confidence intervals for biological assays .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological samples and adhere to Green Chemistry principles for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
